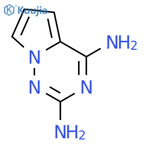

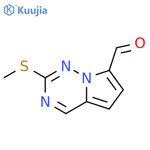

Pyrrolo[2,1-f][1,2,4]triazines

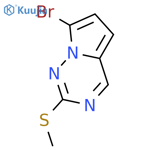

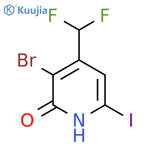

Pyrrolo[2,1-f][1,2,4]triazines are a class of heterocyclic compounds characterized by their unique five- and six-membered ring structures. These molecules have attracted significant interest due to their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure consists of a pyrrole fused with a triazole ring system, which confers these compounds with distinct electronic properties and reactivity profiles.

In the pharmaceutical industry, pyrrolo[2,1-f][1,2,4]triazines have shown promise as potential inhibitors for various enzyme targets due to their ability to modulate protein-protein interactions. They can serve as lead structures in drug discovery programs aimed at addressing diseases such as cancer, inflammation, and viral infections.

In agrochemical applications, these compounds exhibit broad-spectrum herbicidal activities, making them candidates for development into novel weed control agents. Their structure also allows for the exploration of new mechanisms of action that could enhance efficacy and reduce environmental impact compared to existing chemicals.

Furthermore, the synthesis of pyrrolo[2,1-f][1,2,4]triazines can be achieved through various routes including multistep reactions involving condensation, alkylation, and coupling chemistry. This flexibility in synthetic methodology facilitates their modification for tailored properties and applications.

![Pyrrolo[2,1-f][1,2,4]triazines](https://fr.kuujia.com/images/category/19.jpg)

Littérature connexe

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Fournisseurs recommandés

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés